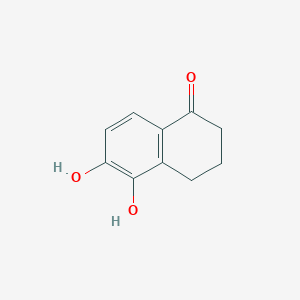
5,6-Dihydroxy-1-tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-1-tetralone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
5,6-Dihydroxy-1-tetralone has shown a range of pharmacological activities, making it a valuable compound in medicinal chemistry.
Anticancer Activity
Research indicates that tetralone derivatives exhibit significant anticancer properties. For instance, this compound has been synthesized and evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that certain analogs of this compound could effectively inhibit the growth of hepatocellular carcinoma (HCC) cells without causing notable side effects on body organs . The mechanism involves interactions at enzyme active sites, enhancing their anticancer efficacy .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In a comparative study against several fungal strains, this compound exhibited antifungal properties comparable to standard treatments like nystatin. This suggests potential applications in treating fungal infections .
Dopamine Receptor Agonism
This compound serves as a structural base for developing dopamine receptor agonists. Its derivatives have been shown to selectively activate D2 receptors, which are crucial in treating psychiatric disorders such as schizophrenia and Parkinson's disease . These findings highlight its significance in neuropharmacology.
Agricultural Applications
This compound has been identified as an allelochemical with potential applications in agriculture.
Phytotoxic Effects
Studies have investigated its phytotoxicity on various plant species. For example, it was found to inhibit the growth of lettuce and onion while promoting cucumber seedling growth at lower concentrations. This selective inhibition suggests its potential use as a natural herbicide or growth regulator in agricultural practices .
Synthetic Applications
The compound's structure allows it to serve as a precursor in organic synthesis.
Building Block for Pharmaceuticals
The tetralone scaffold is highly reactive and has been utilized in synthesizing various therapeutic agents, including antibiotics and antidepressants. Its derivatives have shown promise as acetylcholinesterase inhibitors for Alzheimer's disease treatment . The versatility of this scaffold makes it a valuable tool in drug discovery.
Case Studies and Research Findings
特性
CAS番号 |
59515-92-3 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
5,6-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h4-5,12-13H,1-3H2 |
InChIキー |
KOTSTVOEHZEULD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2O)O)C(=O)C1 |
正規SMILES |
C1CC2=C(C=CC(=C2O)O)C(=O)C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














